![molecular formula C20H24N2O4 B6539792 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide CAS No. 1060364-16-0](/img/structure/B6539792.png)
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide (N-MECMPA) is an organic compound belonging to the phenoxyacetamides class of compounds. It is a white, odourless, crystalline powder that is insoluble in water, but soluble in organic solvents. N-MECMPA has been extensively studied in the scientific community due to its potential as a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable but not well-developed process . This compound could potentially be used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
Amines
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . This compound, being an amine, could potentially be used in reactions involving primary (1°), secondary (2°), or tertiary (3°) amines .
Cancer Treatment
F5097-1434 is a radioimmunoconjugate consisting of a humanized monoclonal antibody (Ab) FPI-1175 that binds to the external domain of IGF-1R, a proprietary bifunctional chelate, and the alpha-emitting radionuclide Ac-225 . It could potentially be used in the treatment of cancers where the insulin-like growth factor 1 receptor (IGF-1R) is overexpressed, including lung, breast, ovarian, colorectal, head and neck, and sarcomas .
Patient Selection for Cancer Treatment
The In-111 analog, FPI-1547, with the identical Ab and bifunctional chelate, is used for patient selection . This suggests that F5097-1434 could potentially be used in determining which patients would benefit from certain cancer treatments .
Dose-Escalation Study
F5097-1434 is currently being studied in a dose-escalation study designed to determine the safety, tolerability, pharmacokinetics, biodistribution, dosimetry, and preliminary antitumor activity of different dosing regimens .
Mecanismo De Acción
Target of Action
The primary target of F5097-1434 is the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a transmembrane protein that is overexpressed in various solid tumors, including non-small cell lung, prostate, sarcomas, and breast cancers . It plays a crucial role in promoting cancer cell proliferation, migration, and invasion .
Mode of Action
F5097-1434 is a radioimmunoconjugate consisting of a humanized monoclonal antibody (AVE1642) that binds to the external domain of IGF-1R . This binding is facilitated by a proprietary bifunctional chelate and the alpha-emitting radionuclide actinium-225 (Ac-225) . The internalization of the radioimmunoconjugate and decay of Ac-225 causes tumor cell death primarily through double-stranded DNA breaks .
Biochemical Pathways
The binding of F5097-1434 to IGF-1R initiates a series of biochemical reactions leading to cell deathIt is known that the interaction of the compound with igf-1r leads to dna damage and subsequent apoptosis .
Pharmacokinetics
The pharmacokinetics of F5097-1434 are currently being investigated in a Phase 1 clinical trial . The study aims to determine the safety, tolerability, and pharmacokinetics of F5097-1434, as well as to establish the maximum tolerated dose and potentially the recommended Phase 2 dose
Result of Action
The primary result of F5097-1434’s action is the induction of tumor cell death . This is achieved through the generation of double-stranded DNA breaks, which lead to apoptosis . The compound’s efficacy in causing tumor cell death is currently being evaluated in clinical trials .
Action Environment
The action, efficacy, and stability of F5097-1434 can be influenced by various environmental factors These may include the physiological environment of the tumor, the presence of other medications, and individual patient characteristics.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-15-4-3-5-18(12-15)26-14-20(24)22-17-8-6-16(7-9-17)13-19(23)21-10-11-25-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZDZPPMBDNWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(4-(2-(m-tolyloxy)acetamido)phenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.